molecular formula C12H16O B7845418 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one CAS No. 827348-35-6

1-(3,5-Dimethylphenyl)-2-methylpropan-1-one

Cat. No. B7845418
CAS RN: 827348-35-6
M. Wt: 176.25 g/mol
InChI Key: VNAVPOVAVJZKSY-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    1-(3,5-Dimethylphenyl)-2-methylpropan-1-one has been used in the synthesis of various organic compounds. For instance, Rozhkova et al. (2013) described its reaction with nitriles to produce spirocyclic systems and 3,4-dihydroisoquinoline derivatives, highlighting its utility in complex organic syntheses (Rozhkova et al., 2013).

  • Copolymer Formation

    Vijayanand et al. (2002) demonstrated the use of 3,5-dimethylphenyl methacrylate, a related compound, in creating copolymers. They synthesized these copolymers using free radical polymerization and characterized them through various spectroscopic techniques, indicating its potential in materials science (Vijayanand et al., 2002).

Molecular Structure and Analysis

  • Structural Determination

    Burgess et al. (1998) conducted studies to determine the molecular structures of compounds including 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one. This highlights the role of related dimethylphenyl compounds in structural chemistry and crystallography (Burgess et al., 1998).

  • Luminescence Sensing

    Shi et al. (2015) explored the use of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks for luminescence sensing. Their research underscores the potential of dimethylphenyl derivatives in developing fluorescence sensors (Shi et al., 2015).

Chemical Reactions and Properties

  • Vibrational Spectra Analysis

    Crowder and Lin (1980) investigated the vibrational spectra of 1-chloro-2-methylpropane and 1-chloro-2,2-dimethylpropane, providing insights into the vibrational properties of compounds with similar structural features (Crowder & Lin, 1980).

  • Radical Cation Studies

    Baciocchi et al. (1996) studied the one-electron oxidation of various 1-arylpropanols, demonstrating the chemical behavior of radical cations and the role of dimethylphenyl derivatives in these processes (Baciocchi et al., 1996).

  • Theoretical Investigations

    Akram et al. (2020) conducted experimental and theoretical investigations on 3,5-bis(2,5-dimethylphenyl)pyridine, a compound structurally related to this compound. Their work included density functional theory (DFT) studies and bioactivity evaluations, demonstrating the compound's potential in biological applications (Akram et al., 2020).

  • Phase Transfer Catalyst Research

    Dehmlow et al. (2001) studied the effects of phase transfer catalyst structure on reactions involving compounds like 2-methyl-1,3-diphenylpropane-1,3-dione, providing insights into the catalytic applications of dimethylphenyl derivatives (Dehmlow et al., 2001).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-8(2)12(13)11-6-9(3)5-10(4)7-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAVPOVAVJZKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612646
Record name 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827348-35-6
Record name 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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